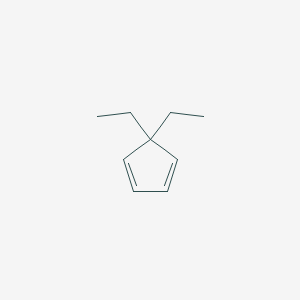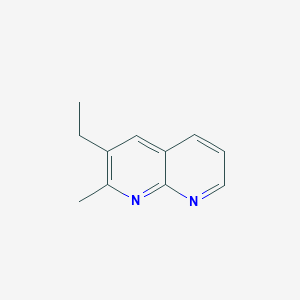![molecular formula C8H7NSSe B14603051 N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine CAS No. 60940-35-4](/img/structure/B14603051.png)
N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine is a complex organic compound that features a unique bicyclic structure incorporating sulfur and selenium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the bicyclic structure .
Industrial Production Methods
scaling up the laboratory synthesis methods with optimized reaction conditions and continuous flow processes could be potential approaches for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine can undergo various chemical reactions, including:
Oxidation: The sulfur and selenium atoms in the compound can be oxidized using oxidizing agents.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or selenoxides, while reduction could lead to the formation of simpler bicyclic compounds .
Aplicaciones Científicas De Investigación
N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mecanismo De Acción
The mechanism by which N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine exerts its effects involves its interaction with molecular targets through its sulfur and selenium atoms. These interactions can influence various biochemical pathways, potentially leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-one: A similar compound with a ketone group instead of an imine group.
Bicyclo[4.3.0]nonane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine is unique due to its specific combination of sulfur and selenium atoms within a bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
60940-35-4 |
|---|---|
Fórmula molecular |
C8H7NSSe |
Peso molecular |
228.19 g/mol |
Nombre IUPAC |
N-methyl-2,1-benzothiaselenol-3-imine |
InChI |
InChI=1S/C8H7NSSe/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H,1H3 |
Clave InChI |
HJGQKVUBJVPTRP-UHFFFAOYSA-N |
SMILES canónico |
CN=C1C2=CC=CC=C2[Se]S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


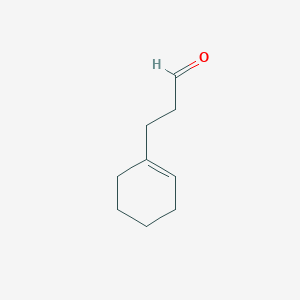

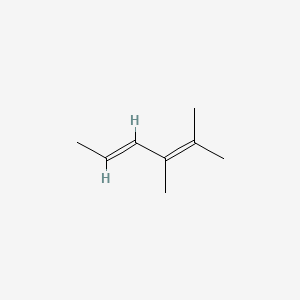


![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)
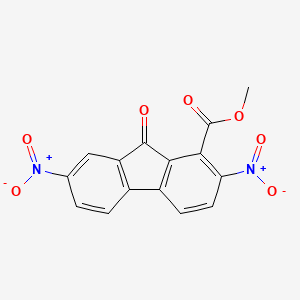
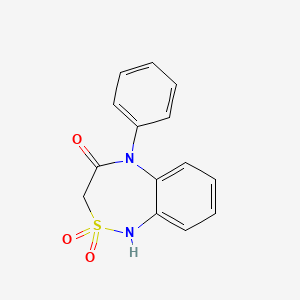
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)
